molecular formula C12H10BrNS B2969709 4-[(4-Bromophenyl)sulfanyl]aniline CAS No. 37750-33-7

4-[(4-Bromophenyl)sulfanyl]aniline

Cat. No.: B2969709
CAS No.: 37750-33-7
M. Wt: 280.18
InChI Key: QTWFAGQWNPNBFR-UHFFFAOYSA-N
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Description

4-[(4-Bromophenyl)sulfanyl]aniline is an organic compound with the molecular formula C12H10BrNS. It is characterized by the presence of a bromophenyl group attached to a sulfanyl group, which is further connected to an aniline moiety. This compound is known for its applications in various fields, including organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Bromophenyl)sulfanyl]aniline typically involves the reaction of 4-bromoaniline with thiophenol under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where 4-bromoaniline reacts with thiophenol in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Bromophenyl)sulfanyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(4-Bromophenyl)sulfanyl]aniline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(4-Bromophenyl)sulfanyl]aniline involves its interaction with specific molecular targets. The bromophenyl group can participate in various binding interactions, while the sulfanyl group can undergo oxidation or reduction reactions, leading to the formation of active metabolites. These interactions can affect cellular pathways and result in biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Chlorophenyl)sulfanyl]aniline
  • 4-[(4-Methylphenyl)sulfanyl]aniline
  • 4-[(4-Fluorophenyl)sulfanyl]aniline

Uniqueness

4-[(4-Bromophenyl)sulfanyl]aniline is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that are not possible with other halogenated analogs. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

4-(4-bromophenyl)sulfanylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNS/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWFAGQWNPNBFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)SC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20958791
Record name 4-[(4-Bromophenyl)sulfanyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20958791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37750-33-7
Record name 4-[(4-Bromophenyl)sulfanyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20958791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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